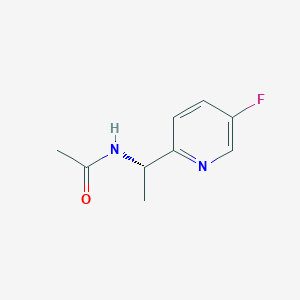

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

描述

属性

IUPAC Name |

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-6H,1-2H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYJIHIDZCEYAU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735670 | |

| Record name | N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-17-9 | |

| Record name | N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide is a compound of considerable interest in medicinal chemistry, particularly due to its biological activity as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chiral center and includes a pyridine ring substituted with a fluorine atom. The acetamide functional group contributes to its pharmacological properties. The presence of fluorine is significant as it often enhances metabolic stability and bioavailability, which are crucial for drug development.

Phosphodiesterase 4 Inhibition

Research indicates that this compound acts primarily as a PDE4 inhibitor. PDE4 enzymes are involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various biological processes, including inflammation. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects that are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-Chloropyridin-2-yl)acetamide | Chlorine instead of fluorine | Potential anti-inflammatory | Different halogen may affect binding affinity |

| N-(2-Methylpyridin-3-yl)acetamide | Methyl substitution on pyridine | Antimicrobial properties | Variation in substituent leads to different activity |

| N-(Pyridin-2-yl)acetamide | No fluorine or chlorine | General amide activity | Lacks halogen influence on reactivity |

This table illustrates how variations in substituents can significantly impact both the biological activity and chemical properties of similar compounds.

The interaction studies reveal that this compound engages with various biological targets, particularly those involved in cyclic nucleotide metabolism. The modulation of cAMP levels through PDE4 inhibition suggests potential therapeutic applications not only in respiratory diseases but also in neurodegenerative disorders where inflammation plays a role.

Case Studies and Research Findings

A study published in 2023 examined the synthesis and biological evaluation of this compound alongside other related compounds. The findings indicated that this compound exhibited significant inhibitory activity against PDE4 with an IC50 value indicative of its potential efficacy in clinical applications.

Another investigation focused on the compound's cytotoxic effects against various cancer cell lines, demonstrating moderate cytotoxicity. For instance, it showed IC50 values against HepG2 and MDA-MB-231 cell lines, suggesting that while it has anti-inflammatory properties, it may also possess anticancer potential .

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available pyridine derivatives. The synthetic route generally includes:

- Formation of the Pyridine Ring : Utilizing fluorinated reagents to introduce the fluorine atom.

- Acetamide Formation : Reaction with acetic anhydride or acetic acid to form the acetamide group.

- Chiral Resolution : If necessary, employing chiral chromatography to isolate the desired stereoisomer.

科学研究应用

Anticancer Activity

Research has indicated that (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide exhibits significant anticancer properties. It has been shown to inhibit the activity of isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including acute myeloid leukemia and gliomas. The compound's efficacy is comparable to established inhibitors like AG-120 (ivosidenib) .

Table 1: Anticancer Activity Overview

| Cancer Type | Mechanism of Action | Efficacy Level |

|---|---|---|

| Acute Myeloid Leukemia | IDH1 Inhibition | Comparable to AG-120 |

| Glioma | IDH1 Inhibition | Significant |

| Cholangiocarcinoma | IDH1 Inhibition | Under Investigation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, particularly Gram-positive bacteria. Its potential as a new antibiotic candidate is being explored .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | Significant | Effective against biofilms |

| Streptococcus pneumoniae | Moderate | Potential for further development |

Case Study 1: Antitumor Effects in A431 Cells

A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability, with apoptosis confirmed through caspase activation assays .

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Staphylococcus aureus. This suggests its potential application in developing new antibiotics .

Pharmacokinetics and Safety Profile

Initial pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, detailed toxicological assessments are necessary to fully understand its safety profile. Early findings suggest minimal toxicity at therapeutic doses .

相似化合物的比较

Data Table: Comparative Physicochemical Properties

| Property | This compound | N-(5-Bromopyridin-2-yl)acetamide | Suvecaltamide Hydrochloride |

|---|---|---|---|

| Molecular Weight | ~208.22 g/mol | ~229.06 g/mol | ~463.89 g/mol |

| LogP | Estimated ~1.5 | ~1.8 | ~3.4 (hydrophobic trifluoroethoxy) |

| PSA | ~46 Ų | ~49 Ų | ~75 Ų |

| Bioactivity | Hypothesized antibacterial | Synthetic intermediate | CNS modulator |

常见问题

Q. What are the recommended synthetic routes for (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 5-fluoropyridine derivatives with ethylamine precursors. Key steps include nucleophilic substitution and acetylation. To optimize yield and purity:

- Use polar aprotic solvents (e.g., DMF) and bases (e.g., sodium hydroxide) to facilitate coupling reactions .

- Control temperature (e.g., 60–80°C) and pH (neutral to slightly alkaline) to minimize side reactions .

- Monitor progress via HPLC and confirm final purity (>95%) using reverse-phase chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Structural confirmation requires:

- ¹H/¹³C NMR : To verify the fluoropyridinyl group (δ ~8.3 ppm for pyridine protons) and acetamide moiety (δ ~2.1 ppm for methyl group) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₉H₁₀FN₂O: 193.08) .

Q. What safety protocols are necessary for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation risks .

- Store in airtight containers under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to screen protein databases (e.g., PDB) for binding affinity to kinase or GPCR targets .

- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

- Cross-reference with structural analogs (e.g., pyrimidine-based acetamides) known to inhibit enzymes like HDACs or kinases .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assay conditions (e.g., cell lines, solvent controls) to reduce variability .

- Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate and use statistical tools (e.g., ANOVA) to identify outliers .

- Compare metabolic stability (e.g., microsomal incubation) to rule out pharmacokinetic discrepancies .

Q. What strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

Q. How does the S-configuration influence biological activity compared to the R-enantiomer?

Methodological Answer:

- Synthesize both enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) .

- Compare activity in receptor-binding assays (e.g., radioligand displacement) to determine stereoselectivity .

- Analyze crystal structures (if available) to correlate configuration with binding pocket interactions .

Q. What experimental designs elucidate its mechanism of action?

Methodological Answer:

- Enzyme inhibition assays : Measure activity against purified targets (e.g., kinases) with/without pre-incubation .

- Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts .

- Knockout models : Use CRISPR/Cas9 to silence suspected targets and assess phenotypic rescue .

Q. How to design derivatives to improve pharmacological properties?

Methodological Answer:

Q. How to assess compound stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。